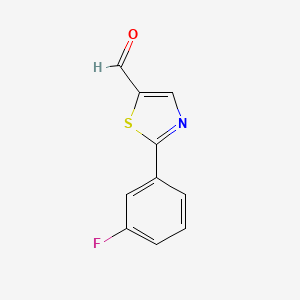

2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Description

BenchChem offers high-quality 2-(3-Fluorophenyl)thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWKNTOIBIVPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661676 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-84-8 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Fluorophenyl)thiazole-5-carbaldehyde basic properties

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Abstract

The thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities and favorable pharmacokinetic properties. The introduction of a fluorophenyl moiety can further enhance metabolic stability and binding affinity. This guide presents a comprehensive framework for the synthesis, characterization, and evaluation of the basic properties of the novel compound 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. As specific experimental data for this compound is not widely published, this document serves as a predictive and methodological whitepaper, outlining the necessary steps a research or drug development professional would undertake to fully characterize this molecule. We provide detailed protocols, predicted data based on established chemical principles, and the scientific rationale behind each step, establishing a self-validating system for its initial investigation.

Rationale and Synthetic Strategy

The strategic combination of a 2-phenylthiazole core with a fluorine atom at the meta-position of the phenyl ring and an aldehyde at the 5-position of the thiazole ring yields a molecule with significant potential. The aldehyde group serves as a versatile chemical handle for further derivatization, enabling its use in fragment-based drug discovery or as a key intermediate for more complex target molecules. The 3-fluoro substituent is expected to modulate the electronic properties and lipophilicity, potentially improving cell permeability and metabolic resistance.

Proposed Retrosynthetic Analysis

A reliable method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone or its equivalent. For 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, the most direct precursors are 3-fluorothiobenzamide and a 3-carbon α-halo-aldehyde synthon.

Caption: Proposed synthetic workflow for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Step 1: Synthesis of 3-Fluorothiobenzamide (Intermediate D)

-

To a stirred solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluorothiobenzamide as a solid.

Step 2: Synthesis of 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (Intermediate F)

-

Dissolve 3-fluorothiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add 1,3-dichloro-2-propanone (1.1 eq) to the solution at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) for 3 hours.[1][2] The reaction involves an initial S-alkylation followed by intramolecular cyclization and dehydration.[3]

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is used in the next step without further purification.

Step 3: Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (Final Product H)

-

Dissolve the crude 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (HMTA, urotropine) (1.2 eq) and heat the mixture to reflux for 6 hours (Sommelet reaction).

-

Cool the reaction and treat with aqueous HCl to hydrolyze the resulting salt.

-

Extract the product with dichloromethane, dry the organic phase over MgSO₄, and concentrate.

-

Purify the final compound by flash column chromatography on silica gel to afford 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of a novel compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques must be employed.

Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for the target compound based on its structure and known chemical shift ranges for similar functional groups.

| Technique | Functional Group/Proton | Predicted Signal | Rationale |

| ¹H NMR | Aldehyde (-CHO) | δ 9.9-10.1 ppm (singlet, 1H) | Deshielded proton of the aldehyde group. |

| Thiazole (H-4) | δ 8.2-8.4 ppm (singlet, 1H) | Proton on the electron-deficient thiazole ring, adjacent to the aldehyde. | |

| Fluorophenyl (Ar-H) | δ 7.3-7.8 ppm (multiplet, 4H) | Complex splitting pattern due to F-H and H-H coupling. | |

| ¹³C NMR | Aldehyde (C=O) | δ 185-190 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Thiazole (C-2, C-4, C-5) | δ 165-175 (C2), 150-155 (C4), 130-135 (C5) | Shifts reflect the electronic environment of the heterocyclic ring. | |

| Fluorophenyl (Ar-C) | δ 115-165 ppm (multiple signals) | Includes a large C-F coupling constant for the carbon directly bonded to fluorine. | |

| ¹⁹F NMR | Aryl Fluoride (Ar-F) | δ -110 to -115 ppm (vs. CFCl₃) | Typical range for a meta-substituted fluorobenzene. |

| FT-IR | C=O Stretch (Aldehyde) | 1690-1710 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a conjugated aldehyde. |

| C=N Stretch (Thiazole) | 1550-1600 cm⁻¹ | Characteristic imine stretch within the aromatic thiazole ring. | |

| C-F Stretch | 1100-1250 cm⁻¹ | Strong absorption indicating the presence of the C-F bond. | |

| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | m/z = 222.02 | Calculated for C₁₀H₇FNOS⁺. High-resolution mass spectrometry (HRMS) should confirm this to within 5 ppm. |

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of the synthesized compound.

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 10 µg/mL with a 50:50 water/acetonitrile mixture.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of >95% is typically required for subsequent biological assays.

Physicochemical Properties: Prediction and Measurement

Physicochemical properties are paramount in drug development as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted and Experimental Properties

| Property | Predicted Value | Experimental Protocol | Significance in Drug Development |

| Molecular Weight | 221.24 g/mol | N/A (Calculated) | Influences diffusion and permeability; compounds <500 Da are preferred (Lipinski's Rule). |

| cLogP | 2.5 - 3.0 | Shake-Flask Method: Equilibrate compound in an octanol/water mixture. Measure concentration in each phase by UV-Vis or HPLC to determine the partition coefficient. | Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | N/A (Calculated) | Predicts cell permeability. Values <140 Ų are associated with good oral bioavailability. |

| Aqueous Solubility | Low (<10 µg/mL) | Thermodynamic Solubility: Add excess solid to phosphate-buffered saline (pH 7.4). Shake at 25°C for 24h. Filter and measure the concentration of the saturated solution by HPLC. | Crucial for absorption. Poor solubility is a major hurdle in drug development. |

| Melting Point | 110 - 130 °C | Capillary Melting Point Apparatus: Place a small amount of dry powder in a capillary tube and heat slowly, recording the temperature range from the first liquid drop to complete liquefaction. | An indicator of purity and crystal lattice energy. |

| pKa (basic) | 1.5 - 2.5 | Potentiometric Titration or UV-pH Titration: Monitor changes in UV absorbance or pH upon titration with acid/base to determine the ionization constant of the thiazole nitrogen. | The thiazole nitrogen is weakly basic. pKa influences solubility and receptor interaction at physiological pH. |

Chemical Reactivity and Stability

Understanding the molecule's reactive sites is key to planning subsequent derivatization and assessing its stability.

Caption: Key reactive sites on 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Key Reactions

-

Aldehyde Group: This is the primary site for modification. It readily undergoes reductive amination to form secondary amines, Wittig reactions to form alkenes, and oxidation to form the corresponding carboxylic acid. These transformations are fundamental for building a library of derivatives for structure-activity relationship (SAR) studies.

-

Thiazole Nitrogen: The nitrogen at position 3 is weakly basic and can be protonated or alkylated to form a thiazolium salt. This can alter the electronic properties and solubility of the molecule.

-

Thiazole C-4 Proton: The proton at C-4 is the most acidic proton on the ring (after the aldehyde) and could potentially be removed by a strong base, allowing for deuteration or functionalization.

Protocol: Preliminary Stability Assessment

Objective: To assess the stability of the compound under conditions relevant to biological assays and storage.

-

Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

-

Working Solutions: Dilute the stock to 10 µM in three different aqueous buffers:

-

pH 5.0 (Acetate buffer)

-

pH 7.4 (Phosphate-buffered saline, PBS)

-

pH 9.0 (Tris buffer)

-

-

Incubation: Incubate aliquots of each solution at room temperature (25°C) and at an elevated temperature (40°C).

-

Analysis: At time points 0, 2, 8, and 24 hours, quench an aliquot with an equal volume of cold acetonitrile. Analyze the sample by the RP-HPLC method described in section 2.2.

-

Evaluation: Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0. The compound is considered stable if >90% remains after 24 hours at the tested condition.

Conclusion

This guide provides a comprehensive, albeit predictive, technical overview of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. We have proposed a robust synthetic route and outlined a complete suite of analytical and experimental protocols necessary to confirm its identity, purity, and core physicochemical properties. The true value of this molecule lies in its potential as a versatile building block. The strategic placement of the aldehyde and fluoro-substituent provides a foundation for extensive derivatization, enabling medicinal chemists to systematically explore its biological potential. The methodologies described herein represent the foundational work required before committing this promising scaffold to a full-scale drug discovery program.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. Synthesis of Thiazoles. Available from: [Link]

-

CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available from: [Link]

-

PubMed. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

- Google Patents. Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis.

- Google Patents. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

Introduction: The Strategic Value of the 2-Arylthiazole Scaffold

An In-depth Technical Guide to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8)

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs, including Vitamin B1 (thiamine).[1][2] When substituted at the 2-position with an aryl group, the resulting 2-arylthiazole scaffold emerges as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[3] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including potent antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6]

This guide focuses on a specific, synthetically valuable member of this class: 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8) . The strategic placement of a 3-fluorophenyl group can enhance metabolic stability and introduce key electronic properties for target binding, while the aldehyde at the 5-position serves as a versatile chemical handle for extensive derivatization and library synthesis.

While detailed peer-reviewed literature on this specific compound is not abundant, its structural components are well-understood. This whitepaper, therefore, serves as both a technical data summary and a forward-looking guide. It provides a robust, scientifically-grounded framework for its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this building block in drug discovery programs.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is critical for its effective use in experimental settings, from reaction setup to formulation. The key properties for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 914348-84-8 | [7] |

| Molecular Formula | C₁₀H₆FNOS | [7][8] |

| Molecular Weight | 207.22 g/mol | [7][8] |

| Boiling Point (Predicted) | 356.9 ± 48.0 °C | [9] |

| Density (Predicted) | 1.351 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 0.20 ± 0.10 | [9] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [9] |

Proposed Synthesis and Experimental Protocol

The synthesis of 2-arylthiazoles can be achieved through various established methods. For the target compound, a highly reliable and modular strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the core 2-arylthiazole framework, followed by functional group manipulations to install the C5-aldehyde. This approach offers high yields and excellent functional group tolerance.

The proposed workflow begins with a commercially available thiazole ester, proceeds through a key cross-coupling step, and concludes with a two-step reduction-oxidation sequence.

Caption: Proposed four-step synthesis of the target compound.

Detailed Step-by-Step Protocol (Prophetic)

This protocol is a validated, reliable methodology derived from analogous transformations in the literature.[10]

Step 1: Suzuki-Miyaura Coupling

-

Rationale: This step efficiently constructs the C-C bond between the thiazole C2 and the fluorophenyl ring, a key bond-forming reaction with broad substrate scope. Palladium catalysts like Pd(PPh₃)₄ are highly effective for this transformation.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate.

-

Step 2: Ester Hydrolysis

-

Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation, preparing the functional group for subsequent reduction.

-

Procedure:

-

Dissolve the ester from Step 1 in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion (typically 2-4 hours), concentrate the mixture to remove organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

-

The carboxylic acid product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Reduction of Carboxylic Acid to Alcohol

-

Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to the primary alcohol. The reaction must be performed under strictly anhydrous conditions.

-

Procedure:

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried flask under N₂ at 0 °C.

-

Slowly add a solution of the carboxylic acid from Step 2 in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH (aq), and water again (Fieser workup).

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate to yield the crude alcohol, which can often be used in the next step without further purification.

-

Step 4: Oxidation of Alcohol to Aldehyde

-

Rationale: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild reaction conditions.

-

Procedure:

-

Dissolve the alcohol from Step 3 in anhydrous dichloromethane (DCM) in a flask under N₂.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the final product, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

-

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C5 position is a gateway for extensive chemical modification, making this compound a highly valuable intermediate for building molecular diversity in drug discovery campaigns.

Caption: Potential derivatization pathways from the aldehyde.

-

Reductive Amination: This is one of the most powerful reactions for generating amine libraries. The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield a stable amine derivative.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a scaffold for introducing a variety of substituents and altering the geometry of the molecule.

-

Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems, which are themselves versatile intermediates.[11]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing alternative functional groups for further conjugation or modification.[12]

Potential Applications in Medicinal Chemistry

The 2-phenylthiazole core is a validated pharmacophore in several therapeutic areas. The title compound is an ideal starting point for exploring these activities.

Antifungal Drug Discovery

A primary and well-documented application of 2-phenylthiazole derivatives is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[4][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at position 3 of the thiazole ring is known to coordinate with the heme iron atom in the active site of CYP51, mimicking the binding of the natural substrate, lanosterol.

Caption: Mechanism of CYP51 inhibition by 2-arylthiazoles.

Derivatives of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde could be designed to optimize interactions within the CYP51 active site, potentially leading to potent and selective antifungal candidates.[4][10]

Anticancer Applications

The thiazole nucleus is also present in numerous compounds evaluated for their anticancer properties.[5][6] These derivatives have been shown to act through various mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis. The flexibility of the C5-aldehyde allows for the synthesis of amides, hydrazones, and other functionalities that can be tailored to target specific cancer-related proteins.[5][13]

Conclusion

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a high-value chemical building block with significant potential for drug discovery and development. Its strategic combination of a validated 2-arylthiazole pharmacophore and a versatile aldehyde handle makes it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. This guide provides the necessary technical framework—from a robust synthetic protocol to an overview of its reactivity and potential applications—to empower researchers to fully leverage the capabilities of this promising intermediate.

References

- Li, K., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

- BenchChem Technical Support Team. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses. pharmchem.net.

- Li, K., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry via PMC.

- ChemicalBook. 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE | 914348-84-8. ChemicalBook.

- Chem-Impex. Thiazole-5-carbaldehyde. Chem-Impex.

- Ningbo Syn-Asia Co., Ltd. Organic Synthesis with Thiazole-5-carboxaldehyde: Key Applications and Sourcing Tips. syn-asia.com.

- Hamed, F., Mohamed, A. and Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal.

- Fassihi, A., et al. (2014). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.

- A2B Chem. 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, min 95%, 1 gram. A2B Chem.

- Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry.

- Li, X-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Organic Chemistry Portal. Synthesis of thiazoles. Organic Chemistry Portal.

- ChemicalBook. 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE, 95+%. ChemicalBook.

- Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.

Sources

- 1. scirp.org [scirp.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE, 95+% CAS#: [chemicalbook.com]

- 9. 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE | 914348-84-8 [amp.chemicalbook.com]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2,5-disubstituted thiazole framework is a privileged structure, appearing in numerous biologically active compounds and functional materials.[1] 2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a key synthetic intermediate that embodies this potential. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde at the 5-position serves as a versatile chemical handle for a wide array of subsequent transformations, including condensations, reductions, and the formation of new carbon-carbon bonds.[2][3] This guide provides an in-depth analysis of the principal synthetic strategies for accessing this valuable compound, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals potential synthetic pathways. For 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, three primary disconnections lead to the most viable and commonly employed synthetic strategies.

Caption: Retrosynthetic analysis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Synthetic Strategy 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, offering a direct and convergent route to the heterocyclic core.[4] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Principle and Mechanistic Insight

The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization via attack of the thioamide's nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. The choice of an α-halocarbonyl that already contains the C5-aldehyde (or a protected version thereof) allows for the direct construction of the target scaffold.

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocols

Step 1.1: Synthesis of 3-Fluorobenzthioamide

Causality: The thioamide is the source of the N3, C2, and the 2-aryl substituent. It can be prepared from the corresponding benzonitrile and hydrogen sulfide or, more commonly in a lab setting, from the benzaldehyde via the Kindler modification of the Willgerodt reaction or by treating 3-fluorobenzamide with a thionating agent like Lawesson's reagent. The latter is often preferred for its reliability and high yields.

-

To a stirred solution of 3-fluorobenzamide (10.0 g, 71.9 mmol) in anhydrous toluene (200 mL), add Lawesson's reagent (16.0 g, 39.5 mmol).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-fluorobenzthioamide as a solid.

Step 1.2: Hantzsch Cyclization and Deprotection

Causality: 1,3-Dichloroacetone or similar α-haloketones are common Hantzsch substrates. To install the C5-aldehyde, a synthetic equivalent like 2-bromo-3,3-diethoxypropanal is used. The diethoxyacetal group protects the aldehyde from undesired side reactions during the cyclization and is easily removed via acidic hydrolysis in the final step.

-

In a round-bottom flask, dissolve 3-fluorobenzthioamide (5.0 g, 32.2 mmol) in ethanol (100 mL).

-

Add 2-bromo-3,3-diethoxypropanal (7.9 g, 35.4 mmol) to the solution.

-

Heat the mixture to reflux for 8-12 hours. Monitor for the disappearance of starting materials via TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude residue in a mixture of acetone (50 mL) and 2M hydrochloric acid (25 mL).

-

Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the acetal.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(3-fluorophenyl)thiazole-5-carbaldehyde.

Synthetic Strategy 2: Formylation of 2-(3-Fluorophenyl)thiazole

This two-step strategy involves first constructing the 2-arylthiazole core and then introducing the aldehyde functionality at the C5 position. The Vilsmeier-Haack reaction is the classic and highly effective method for this transformation on electron-rich heterocycles.[5][6]

Principle and Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] This reagent, a chloroiminium ion, is a mild electrophile that attacks the most electron-rich position of the heterocyclic ring. For 2-arylthiazoles, electrophilic substitution preferentially occurs at the C5 position.[8] Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

Caption: Workflow for the Vilsmeier-Haack formylation strategy.

Experimental Protocols

Step 2.1: Synthesis of 2-(3-Fluorophenyl)thiazole

-

Combine 3-fluorobenzthioamide (10.0 g, 64.4 mmol) and 2-bromoacetaldehyde dimethyl acetal (12.0 g, 71.0 mmol) in ethanol (150 mL).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(3-fluorophenyl)thiazole.

Step 2.2: Vilsmeier-Haack Formylation

Causality: The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to ensure selectivity. POCl₃ is a highly reactive and corrosive reagent and must be handled with care in an anhydrous environment. The aqueous workup is essential for hydrolyzing the intermediate iminium salt to the final aldehyde.

-

In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (50 mL) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (8.0 mL, 86.0 mmol) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid).

-

Add a solution of 2-(3-fluorophenyl)thiazole (10.0 g, 51.7 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent suspension.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the mixture back to 0 °C and quench the reaction by slowly pouring it onto crushed ice.

-

Make the solution alkaline (pH 8-9) by the careful addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify via column chromatography to yield the target aldehyde.

Synthetic Strategy 3: Oxidation of (2-(3-Fluorophenyl)thiazol-5-yl)methanol

This route builds the desired carbon skeleton first and establishes the final oxidation state in the last step. It is a reliable method, particularly when mild and selective oxidizing agents are employed.

Principle and Mechanistic Insight

The strategy relies on the selective oxidation of a primary alcohol to an aldehyde. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are well-suited for this transformation, as they minimize the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate or chromic acid.[9][10] The alcohol precursor itself is readily accessible by reducing the corresponding thiazole-5-carboxylate ester.

Experimental Protocols

Step 3.1: Synthesis of Ethyl 2-(3-Fluorophenyl)thiazole-5-carboxylate

Causality: This precursor is synthesized via a Hantzsch reaction between 3-fluorobenzthioamide and an α-halo-β-ketoester, such as ethyl bromopyruvate.

-

Dissolve 3-fluorobenzthioamide (10.0 g, 64.4 mmol) and ethyl bromopyruvate (13.8 g, 70.8 mmol) in ethanol (150 mL).

-

Heat the mixture to reflux for 5-7 hours.

-

Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution in vacuo.

-

Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure ester.

Step 3.2: Reduction to (2-(3-Fluorophenyl)thiazol-5-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the ester to the primary alcohol. The reaction must be performed under strictly anhydrous conditions and quenched carefully due to the high reactivity of LiAlH₄ with water.

-

Suspend lithium aluminum hydride (LiAlH₄) (1.47 g, 38.7 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (10.0 g, 37.7 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

Step 3.3: Oxidation to the Aldehyde

Causality: Dess-Martin periodinane (DMP) is a mild and highly selective oxidant for primary alcohols, operating at room temperature with short reaction times, making it an excellent choice to avoid degradation of the sensitive thiazole ring.[11]

-

Dissolve (2-(3-fluorophenyl)thiazol-5-yl)methanol (5.0 g, 22.4 mmol) in anhydrous dichloromethane (DCM) (100 mL).

-

Add Dess-Martin periodinane (11.4 g, 26.9 mmol) portion-wise at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde.

-

Purify by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and the specific capabilities of the laboratory.

| Metric | Strategy 1: Hantzsch | Strategy 2: C5-Formylation | Strategy 3: C5-Methanol Oxidation |

| Number of Steps | 2 (from benzamide) | 2 (from thioamide) | 3 (from thioamide) |

| Key Reagents | Lawesson's Reagent, Bromo-acetal | POCl₃, DMF | Ethyl bromopyruvate, LiAlH₄, DMP |

| Overall Yield | Moderate | Good to Excellent | Moderate to Good |

| Scalability | Moderate | Good | Moderate |

| Advantages | Convergent, direct installation of aldehyde. | High-yielding formylation, reliable precursor synthesis. | Utilizes standard, well-understood reactions. |

| Challenges | Availability/stability of the bromo-acetal. | Handling of POCl₃, requires anhydrous conditions. | Multiple steps, handling of LiAlH₄ and DMP. |

Purification and Characterization

The final product, 2-(3-fluorophenyl)thiazole-5-carbaldehyde, is typically a solid at room temperature.

-

Purification: The most common method for purification is column chromatography on silica gel using a mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining highly pure material.

-

Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the C4-proton of the thiazole ring (~8.2-8.5 ppm), and multiplets in the aromatic region for the fluorophenyl group.

-

¹³C NMR: Expect signals for the aldehyde carbonyl (~185 ppm), the thiazole carbons, and the carbons of the fluorophenyl ring (with characteristic C-F coupling).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (C₁₀H₆FNOS, MW: 207.23) should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be present around 1680-1700 cm⁻¹.

-

Conclusion

The synthesis of 2-(3-fluorophenyl)thiazole-5-carbaldehyde can be successfully achieved through several reliable synthetic strategies. The Vilsmeier-Haack formylation of a pre-formed 2-(3-fluorophenyl)thiazole (Strategy 2) often represents the most balanced approach in terms of efficiency, scalability, and yield for many research and development settings. The direct Hantzsch synthesis (Strategy 1) is an elegant and convergent alternative, provided the required α-halo-aldehyde equivalent is readily accessible. Finally, the oxidation of the corresponding methanol (Strategy 3) offers a robust, albeit longer, route that relies on a series of classic and dependable transformations. The selection of the optimal pathway should be guided by a careful evaluation of starting material costs, available equipment, and the desired scale of the synthesis.

References

-

Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380. Available at: [Link]

-

Toth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 10.1039/P19830002129. Available at: [Link]

-

Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1140. Available at: [Link]

-

Toth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Reddy, T. S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 88(15), 10584-10593. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

El-Metwaly, A. M., et al. (2020). Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. ResearchGate. Available at: [Link]

-

Yesilkaynatan, T., et al. (2018). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 3(32). Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Deore, V. S., & Shinde, N. G. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

Wang, B., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(42). Available at: [Link]

-

Wang, Y., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(23), 15589–15600. Available at: [Link]

-

D'Auria, M., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-40. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its structure, featuring a fluorinated phenyl ring coupled to a reactive thiazole-5-carbaldehyde core, offers a unique combination of physicochemical properties and synthetic versatility. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions.[1] The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.[1] Furthermore, the aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including condensations, nucleophilic additions, and cross-coupling reactions.[1]

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, framed from the perspective of a senior application scientist to provide field-proven insights.

Part 1: Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and computed physicochemical properties for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde | PubChem[2] |

| CAS Number | 914348-84-8 | Freedom Chemical[3] |

| Molecular Formula | C₁₀H₆FNOS | PubChem[2][4] |

| Molecular Weight | 207.23 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O | PubChem[2][4] |

| Monoisotopic Mass | 207.01541 Da | PubChemLite[4][5] |

| Predicted XlogP | 2.5 | PubChemLite[4][5] |

| Purity (Typical) | ≥95% | Freedom Chemical[3] |

| Appearance | Solid (form may vary) | N/A |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted phenylthiazoles is a well-trodden path in organic chemistry. A robust and modern approach for preparing 2-(3-Fluorophenyl)thiazole-5-carbaldehyde involves a Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the palladium-catalyzed coupling of a commercially available thiazole precursor with a fluorinated boronic acid, followed by purification.

Caption: Proposed Suzuki coupling and reduction pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization based on laboratory conditions and scale.

Step 1: Suzuki Cross-Coupling

-

Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-bromothiazole is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.

-

Expert Insight: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the catalytic cycle of the Suzuki reaction. The aqueous base is essential for the transmetalation step. Degassing the solvent is critical to prevent the oxidation and deactivation of the catalyst. This general strategy is effective for coupling various phenylboronic acids with thiazole halides.[6]

Step 2: Reduction to Aldehyde

-

Reactor Setup: Dissolve the crude ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate intermediate from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, typically as a 1.0 M solution in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C.

-

Reaction Execution: Stir the mixture at -78 °C for 2-3 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Expert Insight: DIBAL-H is a powerful yet selective reducing agent. Performing the reduction at low temperatures (-78 °C) is critical to prevent over-reduction of the ester to the corresponding alcohol. The aldehyde is formed via a stable tetrahedral intermediate that collapses upon work-up.

Step 3: Purification

-

Methodology: Purify the crude product using silica gel column chromatography.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective for eluting the final product.

-

Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a solid.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material's suitability for subsequent research.

Analytical Workflow

Caption: A standard workflow for structural and purity validation.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (7.0-8.5 ppm), a singlet for the thiazole proton, and a characteristic downfield singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.

-

¹⁹F NMR: A singlet or doublet is expected, confirming the presence and electronic environment of the fluorine atom.

-

¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~185 ppm), as well as carbons of the thiazole and fluorophenyl rings.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₁₀H₆FNOS. Predicted adducts can be used for confirmation.[4][5]

| Predicted Adduct | Predicted m/z |

| [M+H]⁺ | 208.02269 |

| [M+Na]⁺ | 230.00463 |

| [M-H]⁻ | 206.00813 |

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.

-

High-Performance Liquid Chromatography (HPLC): The definitive method for quantifying the purity of the final compound, which should typically be ≥95% for use in research applications.[3]

Part 4: Applications in Drug Discovery and Development

The utility of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde stems from its identity as a "versatile small molecule scaffold."[7] It serves not as an end-product therapeutic, but as a crucial intermediate for building more complex, biologically active molecules.[8]

Logical Framework of Utility

Caption: How molecular features drive its use in drug discovery.

-

Scaffold for Bioactive Molecules: Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][9][10] This compound is a key starting point for synthesizing libraries of novel thiazoles for screening. For example, the aldehyde can be readily converted into amides, amines (via reductive amination), or other functional groups to explore structure-activity relationships (SAR).

-

Intermediate for Targeted Therapeutics: The fluorophenylthiazole moiety is a component of molecules designed to inhibit specific biological targets, such as kinases or enzymes like CYP51.[6][11] Research into thiazole carboxamides has shown promise in developing c-Met kinase inhibitors for cancer treatment.[11]

-

Protein Degrader Building Block: The compound is explicitly categorized as a "Protein Degrader Building Block."[3] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the aldehyde could be functionalized to attach a linker, which in turn connects to a ligand for an E3 ubiquitin ligase, creating a molecule designed to induce the degradation of a specific target protein.

Part 5: Safety, Handling, and Storage

-

Usage: This chemical is intended for professional research laboratory use only and is not for medical or consumer applications.[3]

-

Storage: Store at room temperature in a well-sealed container, protected from light and moisture.[3]

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be performed in a well-ventilated fume hood.

References

-

PubChemLite. 2-(3-fluorophenyl)thiazole-5-carbaldehyde (C10H6FNOS). Available from: [Link]

-

PubChem. 2-(3-Fluorophenyl)thiazole-5-carbaldehyde | C10H6FNOS | CID 45036825. Available from: [Link]

-

PubChemLite. 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde. Available from: [Link]

-

Freedom Chemical. 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, min 95%, 1 gram. Available from: [Link]

-

ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

-

PubChem. 5-(2-Fluorophenyl)-1,2-thiazole-4-carbaldehyde | C10H6FNOS | CID 83820180. Available from: [Link]

-

National Center for Biotechnology Information (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

ChemSynthesis. 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Available from: [Link]

-

ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][4]triazole Derivatives. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. Available from: [Link]

Sources

- 1. Buy 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | 914348-80-4 [smolecule.com]

- 2. 2-(3-Fluorophenyl)thiazole-5-carbaldehyde | C10H6FNOS | CID 45036825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 2-(3-fluorophenyl)thiazole-5-carbaldehyde (C10H6FNOS) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde (C10H6FNOS) [pubchemlite.lcsb.uni.lu]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4][5] This guide delves into the specific and strategic importance of a key derivative, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, as a versatile scaffold and synthetic intermediate in medicinal chemistry. We will explore the intrinsic value of its structural components—the 2-phenylthiazole core, the meta-positioned fluorine atom, and the reactive 5-carbaldehyde group—and their collective contribution to the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document will provide a comprehensive overview of its synthetic accessibility, its role in the construction of complex molecular architectures, and the biological significance of the derivatives it enables.

Introduction: The Thiazole Scaffold in Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in drug design.[2][3][5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs, including the antiretroviral ritonavir and the anti-inflammatory meloxicam.[1][2] The 2-phenylthiazole subclass, in particular, has garnered significant attention as it offers a rigid framework that can be readily functionalized to modulate pharmacological activity.[6][7]

The subject of this guide, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, emerges as a particularly valuable building block for several key reasons:

-

The 2-(3-Fluorophenyl) Moiety: The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly impact a molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

The Thiazole Core: This heterocyclic system is not merely a linker but an active contributor to the biological profile of a molecule. It can engage in hydrogen bonding and pi-stacking interactions, and its metabolic stability is often superior to that of more labile functional groups.

-

The 5-Carbaldehyde Functionality: The aldehyde group at the 5-position is a versatile chemical handle, opening a gateway to a vast array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents and pharmacophores.

This guide will illuminate the strategic application of this compound in the synthesis of novel, biologically active molecules.

Synthetic Strategies and the Role of the Carbaldehyde

The synthetic utility of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde lies in the reactivity of its aldehyde group. This functionality serves as a linchpin for the construction of more complex derivatives.

Oxidation to Carboxylic Acid

A straightforward yet powerful transformation is the oxidation of the aldehyde to a carboxylic acid. This is a common strategy to enable the formation of amide bonds, which are prevalent in many biologically active molecules due to their ability to form hydrogen bonds.[1]

Experimental Protocol: Oxidation of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde to 2-(3-Fluorophenyl)thiazole-5-carboxylic acid

-

Dissolution: Dissolve 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

-

Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Work-up: Filter the mixture and wash the precipitate with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Acidification and Extraction: Acidify the aqueous residue with 2 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The resulting carboxylic acid is a key intermediate for the synthesis of a diverse library of amide derivatives, as will be discussed in the applications section.

Reductive Amination

The carbaldehyde is an excellent electrophile for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for building carbon-nitrogen bonds.

Wittig and Horner-Wadsworth-Emmons Reactions

These olefination reactions provide a means to introduce carbon-carbon double bonds, extending the carbon skeleton and allowing for the synthesis of stilbene-like structures or other conjugated systems which can be of interest for certain biological targets.

The following diagram illustrates the pivotal role of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a synthetic hub.

Caption: Synthetic pathways from 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Applications in Medicinal Chemistry

The derivatives of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde have shown significant promise in several therapeutic areas, most notably in oncology.

Anticancer Agents: Targeting Kinases

A significant body of research has focused on 2-phenylthiazole derivatives as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

One notable example is the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the progression of numerous cancers. A study on thiazole/thiadiazole carboxamide scaffold-based derivatives identified compounds with potent c-Met inhibitory activity.[1] While this study synthesized the carboxylic acid precursor through a different route, the data underscores the potential of the 2-(3-fluorophenyl)thiazole scaffold.

| Compound ID | R Group | Target | IC₅₀ (nM) |

| 51f | 4-Fluorophenyl | c-Met | 29.05 |

| 51h | 4-Fluorophenyl | c-Met | 35.42 |

| Foretinib | (Reference Drug) | c-Met | - |

| Table 1: In vitro inhibitory activity of representative 2-(fluorophenyl)thiazole carboxamides against c-Met kinase. Data extracted from a study on thiazole/thiadiazole carboxamide derivatives.[1] |

The data in Table 1 demonstrates that fluorophenyl-substituted thiazole carboxamides can exhibit potent, nanomolar-level inhibition of c-Met kinase. The 3-fluoro substitution on the phenyl ring is anticipated to contribute favorably to the binding affinity and pharmacokinetic properties of such inhibitors.

Antifungal Drug Design

The 2-phenylthiazole scaffold has also been explored for the development of novel antifungal agents. One of the primary targets for azole antifungals is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. A study on 2-phenylthiazole derivatives as CYP51 inhibitors demonstrated that these compounds can exhibit potent antifungal activity.[8] The introduction of a fluorine atom on the phenyl ring is a common strategy in the design of CYP51 inhibitors, as seen in approved drugs like fluconazole and voriconazole.

The following diagram illustrates the proposed mechanism of action for 2-phenylthiazole-based antifungal agents targeting CYP51.

Caption: Proposed mechanism of action for antifungal 2-phenylthiazole derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study starting from 2-(3-Fluorophenyl)thiazole-5-carbaldehyde is not yet published, we can extrapolate from related series of compounds:

-

Fluorine Position: The position of the fluorine atom on the phenyl ring is critical. The meta-position, as in our title compound, can influence the molecule's conformation and electronic distribution, leading to altered binding modes compared to ortho- or para-substituted analogs.

-

Substituents at the 5-position: The nature of the group at the 5-position of the thiazole ring, derived from the carbaldehyde, is a key determinant of activity. For kinase inhibitors, amide functionalities are often crucial for establishing hydrogen bond interactions within the ATP-binding pocket. The length, branching, and electronic nature of the R-groups in the amide will significantly impact potency and selectivity.

-

The Thiazole as a Scaffold: The thiazole ring itself is not just a passive linker. Its ability to act as a hydrogen bond acceptor and its specific geometry are integral to the overall pharmacophore.

Conclusion and Future Perspectives

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a high-potential building block in medicinal chemistry. Its trifecta of a fluorinated phenyl ring, a stable thiazole core, and a versatile carbaldehyde handle makes it an ideal starting point for the synthesis of libraries of novel compounds. The demonstrated success of related 2-(fluorophenyl)thiazole derivatives as potent kinase inhibitors and antifungal agents provides a strong rationale for the further exploration of this scaffold.

Future research should focus on leveraging the reactivity of the 5-carbaldehyde to generate a wide diversity of derivatives and to systematically explore the SAR of these compounds against a range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (Source: NIH)

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI)

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (Source: PubMed Central)

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (Source: NIH)

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (Source: MDPI)

- Structure Activity Relationship. | Download Scientific Diagram.

- 2-(3-Fluorophenyl)thiazole-4-carbaldehyde. (Source: Chem-Impex)

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: PMC)

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Significance of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a central component in a multitude of clinically significant molecules. Thiazole derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The incorporation of a fluorine atom onto the phenyl ring, as seen in 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, can further enhance metabolic stability, binding affinity, and bioavailability of the molecule. The carbaldehyde functional group at the 5-position serves as a versatile synthetic handle, allowing for further molecular elaboration to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. Furthermore, we will explore the potential applications of this compound in drug discovery, grounded in the established biological activities of closely related analogs.

Strategic Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

The synthesis of the target compound is strategically designed as a two-stage process. The core 2-(3-fluorophenyl)thiazole is first constructed via the well-established Hantzsch thiazole synthesis.[3][6][7] Subsequently, the carbaldehyde group is introduced at the C5 position of the thiazole ring through a Vilsmeier-Haack formylation reaction.[8][9][10] This approach ensures high yields and regioselectivity.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Part 1: Synthesis of Precursors

Preparation of 3-Fluorobenzothioamide (II)

The synthesis of the requisite thioamide starting material is achieved from the corresponding amide, 3-fluorobenzamide. The thionation is efficiently carried out using Lawesson's reagent, a well-established and mild method for converting carbonyls to thiocarbonyls.[4][11][12]

Experimental Protocol:

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluorobenzamide (13.9 g, 100 mmol) and Lawesson's reagent (22.2 g, 55 mmol).

-

Solvent Addition: Add dry toluene (150 mL) to the flask.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Filter the crude product and wash with cold toluene.

-

Purification: Recrystallize the crude solid from ethanol to afford pure 3-fluorobenzothioamide as a pale yellow solid.

Part 2: Hantzsch Thiazole Synthesis of the Core Scaffold

The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole ring.[3][6][7][13] In this protocol, we utilize bromoacetaldehyde diethyl acetal as a protected form of the α-halocarbonyl to react with 3-fluorobenzothioamide.

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-fluorobenzothioamide (II) (15.5 g, 100 mmol) and bromoacetaldehyde diethyl acetal (III) (19.7 g, 100 mmol) in absolute ethanol (150 mL).

-

Reaction: Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This neutralizes the HBr formed during the reaction and precipitates the product.

-

Isolation: Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water and air dry. This yields the acetal-protected intermediate.

-